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molecular formula C12H15N3O3 B8301070 1-[2-(4-Nitrophenyl)ethyl]piperazin-2-one

1-[2-(4-Nitrophenyl)ethyl]piperazin-2-one

Cat. No. B8301070
M. Wt: 249.27 g/mol
InChI Key: RUMFDHRFJDXYKA-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a solution of Ethyl [(2-{(tert-butoxycarbonyl) [2-(4-nitrophenyl)ethyl]amino}ethyl)amino]acetate (0.50 g, 1.3 mmol) in dioxane (4 mL) was added 4N HCl in dioxane (3.2 mL, 13 mmol). The solution was stirred at 25° C. for 2 hours. LC showed complete removal of the Boc group. The volatiles were removed under vacuum, and the residue was redissolved in toluene and ethanol. To that solution was added triethylamine (0.73 mL, 5.2 mmol). The mixture was heated to reflux for 48 hours. LC at that point showed mostly product. The product was purified by silica gel chromatography (DCM: MeOH) to afford 1-[2-(4-nitrophenyl)ethyl]piperazin-2-one. LC-MS (IE, m/z): 250 [M+1]+.
Name
Ethyl [(2-{(tert-butoxycarbonyl) [2-(4-nitrophenyl)ethyl]amino}ethyl)amino]acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)[CH2:9][CH2:10][NH:11][CH2:12][C:13](OCC)=[O:14])=O)(C)(C)C.Cl.C(N(CC)CC)C>O1CCOCC1>[N+:26]([C:23]1[CH:24]=[CH:25][C:20]([CH2:19][CH2:18][N:8]2[CH2:9][CH2:10][NH:11][CH2:12][C:13]2=[O:14])=[CH:21][CH:22]=1)([O-:28])=[O:27]

Inputs

Step One
Name
Ethyl [(2-{(tert-butoxycarbonyl) [2-(4-nitrophenyl)ethyl]amino}ethyl)amino]acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCNCC(=O)OCC)CCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3.2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal of the Boc group
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in toluene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography (DCM: MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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